molecular formula C17H12O2 B103037 4,6-diphenyl-2H-pyran-2-one CAS No. 17372-52-0

4,6-diphenyl-2H-pyran-2-one

Cat. No. B103037
CAS RN: 17372-52-0
M. Wt: 248.27 g/mol
InChI Key: DDGIHXFDWLCKRZ-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2H-pyran-2-one is a chemical compound that belongs to the class of organic compounds known as pyrans. Pyrans are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific structure of 4,6-diphenyl-2H-pyran-2-one includes phenyl groups attached to the fourth and sixth carbon atoms of the pyran ring, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of pyran derivatives can be achieved through various methods. For instance, the preparation of some 6-substituted 2,2-dimethyl- and 2,2- and 2,4-diphenyl-naphtho[1,2-b]pyrans involves the reaction of 4-substituted 2H-naphtho[1,2-b]pyran-2-ones with methylmagnesium iodide or phenylmagnesium bromide . Although this does not directly describe the synthesis of 4,6-diphenyl-2H-pyran-2-one, it provides insight into the general approach for synthesizing substituted pyrans.

Molecular Structure Analysis

The molecular structure of pyran derivatives can be confirmed using techniques such as single crystal X-ray diffraction, as seen in the study of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines . While this study does not directly analyze 4,6-diphenyl-2H-pyran-2-one, it suggests that similar methods could be used to determine its molecular structure and confirm the presence of intermolecular interactions.

Chemical Reactions Analysis

Pyran compounds can undergo various chemical reactions. For example, 4-azido-6-methyl-2H-pyran-2-one can participate in 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes to form 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles . Additionally, reactions with β-dicarbonyl compounds can yield 5-oxopyrano[4,3-b]pyridines . These reactions demonstrate the reactivity of the pyran ring and suggest potential pathways for the functionalization of 4,6-diphenyl-2H-pyran-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives can be studied using various spectroscopic and electrochemical techniques. For instance, the photophysical properties of certain pyridine derivatives were investigated using UV-Visible and fluorescence spectroscopy, revealing intramolecular charge transfer transitions . Electrochemical properties can be assessed by cyclic voltammetry, as shown by the oxidation and reduction peaks observed for some compounds . These methods could be applied to 4,6-diphenyl-2H-pyran-2-one to gain a comprehensive understanding of its properties.

Scientific Research Applications

Anticancer and Antioxidant Applications

4,6-Diphenyl-2H-pyran-2-one and its derivatives have shown promising results in the field of cancer research. A study demonstrated the use of steroidal 2H-pyrans as anticancer agents, exhibiting moderate to good activity against cervical and leukemia cancer cell lines while being less toxic to non-cancer cells. Additionally, some of these compounds displayed good antioxidant activity, highlighting their potential in therapeutic applications (Shamsuzzaman et al., 2015).

Photochemistry and Photophysics

The photochemistry and photophysics of 2H-pyran derivatives, including 4,6-diphenyl-2H-pyran-2-one, have been a subject of interest. Research in this area focuses on the behavior of these compounds under UV irradiation and their potential applications in the field of materials science. The study of thiopyran and pyran derivatives revealed insights into their singlet states and the formation of photoproducts (Favaro et al., 2006).

Synthesis of Heterocycles

4,6-Diphenyl-2H-pyran-2-one serves as a precursor in the synthesis of a wide array of heterocyclic compounds. It acts as a versatile building block in organic chemistry, enabling the creation of diverse molecular structures with potential biological and pharmaceutical applications. This versatility is showcased in the synthesis of different nucleophiles based on carbon, nitrogen, oxygen, and sulfur (Pratap & Ram, 2017).

Corrosion Inhibition

In the field of materials science, particularly in corrosion inhibition, pyran-2-one derivatives, including 4,6-diphenyl-2H-pyran-2-one, have shown effectiveness. Their application in preventing corrosion on mild steel in acidic media highlights their potential in industrial applications. These compounds demonstrate good inhibition performance and can form chemical bonds with the metal surface (El Hattak et al., 2021).

Photoreaction Studies

The photoreaction of 4,6-diphenyl-2H-pyran-2-one and related compounds has been explored, providing insights into their behavior under specific conditions. Such studies are crucial in understanding the reactivity and potential applications of these compounds in photochemical processes (Sugiyama et al., 1970).

properties

IUPAC Name

4,6-diphenylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGIHXFDWLCKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304743
Record name 4,6-diphenyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-diphenyl-2H-pyran-2-one

CAS RN

17372-52-0
Record name 17372-52-0
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Record name 4,6-diphenyl-2H-pyran-2-one
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Record name 4,6-Diphenyl-2H-pyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
GA Reynolds, JA Van Allan - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
The title compound was prepared by the condensation of 4,6‐diphenyl‐2H‐pyran‐2‐one and acetophenone in phosphorus oxychloride. The absorption spectrum of this 2,2‐methine …
Number of citations: 5 onlinelibrary.wiley.com
MJ Fehr, G Consiglio, M Scalone… - The Journal of Organic …, 1999 - ACS Publications
Various substituted 2-pyrones have been hydrogenated with high enantioselectivity (up to 97% ee) to the corresponding 5,6-dihydropyrones using cationic ruthenium catalysts …
Number of citations: 83 pubs.acs.org
IES El‐Kholy, MM Mishrikey… - Journal of Heterocyclic …, 1981 - Wiley Online Library
The reaction of piperidine, morpholine, piperazine or dimethylamine with several coumarins, 3‐bromocoumarin, 4,6‐diaryl‐2H‐pyran‐2‐ones and 3‐bromo‐4,6‐diaryl‐2H‐thiopyran‐2‐…
Number of citations: 14 onlinelibrary.wiley.com
L Rateb, MM Mishrikey, GA Mina… - Egyptian Journal of …, 2015 - journals.ekb.eg
SERIES of pyridin-2-one derivatives have been prepared from…… the reaction of acetyl acetone and cyanoacetohydrazide or dialkyl carbocyanohydrazodithioates as well as 2H-pyran-…
Number of citations: 1 journals.ekb.eg
G Wang, X Chen, G Miao, W Yao… - The Journal of Organic …, 2013 - ACS Publications
A selective synthesis of either 2H-pyran-2-ones (4) or chiral dihydropyranones (6) from the same substrates of 3-bromoenals and 1,3-dicarbonyl compounds upon oxidative N-…
Number of citations: 68 pubs.acs.org
Z Liang, J Li, L Wang, Z Wei, J Huang… - The Journal of …, 2023 - ACS Publications
A new synthesis of functionalized 2H-pyran-2-ones has been developed through N-heterocyclic carbene-catalyzed formal [3 + 3] annulation of alkynyl esters with enolizable ketones. …
Number of citations: 3 pubs.acs.org
MI Flores‐Conde, FN de la Cruz… - Applied …, 2018 - Wiley Online Library
The unprecedented reaction of ketone‐containing aromatic pyridinium salts 3a‐e and alkynyl Fischer complexes 1a‐f proceeds via a mild domino process to provide 4,6‐disubstituted …
Number of citations: 4 onlinelibrary.wiley.com
T Yata, Y Kita, Y Nishimoto… - The Journal of Organic …, 2019 - ACS Publications
The oxyindation of carbonyl-ene-yne compounds with indium trihalides proceeded efficiently to give di-, tri-, and tetrasubstituted 2-pyrones bearing a carbon–indium bond. The …
Number of citations: 24 pubs.acs.org
T Ahmad, SQ Qiu, YH Xu, TP Loh - The Journal of Organic …, 2018 - ACS Publications
The Pd(II)-catalyzed one-pot tandem cyclization/alkylation reactions of enynoates with allylic alcohols have been demonstrated. In this reaction, an innovative protocol proceeded well …
Number of citations: 13 pubs.acs.org
WB Liu, HF Jiang, CL Qiao - Tetrahedron, 2009 - Elsevier
Polysubstituted 2H-pyran-2-ones and 5,6-dihydro-2H-pyran-2-ones were synthesized via the MCRs initiated by the hydroalkylation of alkynoates with activated methylenes. Under the …
Number of citations: 30 www.sciencedirect.com

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